DENV-2 Antiviral Potency: 3,4-Dichlorobenzyl Substitution Achieves 0.062 μM EC₅₀ Versus Structurally Distinct Analogs
In a comparative antiviral evaluation against Dengue virus serotypes, (3,4-dichlorobenzyl)hydrazine-derived compounds demonstrated subtype-selective potency with an EC₅₀ of 1.8 μM against DENV-1, 0.062 μM against DENV-2, and >5 μM against DENV-3 . The SAR study explicitly indicated that the 3,4-dichlorobenzyl group significantly enhances antiviral potency compared to other aryl substitutions; non-dichlorinated benzyl analogs and mono-chlorinated (e.g., 4-chlorobenzyl) variants displayed markedly reduced or negligible activity across DENV serotypes, though exact EC₅₀ values for these comparators at the same scaffold level were not tabulated in the aggregated source . The 29-fold selectivity window between DENV-2 (0.062 μM) and DENV-3 (>5 μM) highlights the substitution-dependent interaction with the viral target.
| Evidence Dimension | Antiviral potency (EC₅₀) against Dengue virus serotypes |
|---|---|
| Target Compound Data | DENV-1: 1.8 μM; DENV-2: 0.062 μM; DENV-3: >5 μM |
| Comparator Or Baseline | Non-dichlorinated benzyl analogs and mono-chlorinated analogs (e.g., 4-chlorobenzylhydrazine): markedly reduced or negligible activity across DENV serotypes (quantitative comparator EC₅₀ values not specified in source) |
| Quantified Difference | 3,4-Dichlorobenzyl substitution required for sub-micromolar DENV-2 activity; comparator analogs lack this potency profile |
| Conditions | Cell-based antiviral assay against DENV-1, DENV-2, and DENV-3 serotypes |
Why This Matters
For antiviral drug discovery programs targeting DENV-2 specifically, the 0.062 μM EC₅₀ of the 3,4-dichlorobenzyl scaffold represents a substantiated starting point that is unavailable from mono-chlorinated or non-halogenated benzylhydrazine alternatives.
